REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:7][C:6]2[C:8]3[CH2:14][CH2:13][CH2:12][CH2:11][C:9]=3[S:10][C:5]=2[C:4](=O)[N:3]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:27]>[Cl-].C([N+](CC)(CC)CC)C.C(#N)C>[Cl:27][C:4]1[C:5]2[S:10][C:9]3[CH2:11][CH2:12][CH2:13][CH2:14][C:8]=3[C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(C2=C(N1)C1=C(S2)CCCC1)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
ice was added along with CHCl3 (5 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer pH was adjusted to pH=7 with saturated (satd.) aq. NaHCO3 and extraction from that layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by FCC (50% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)N)C1=C(S2)CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |